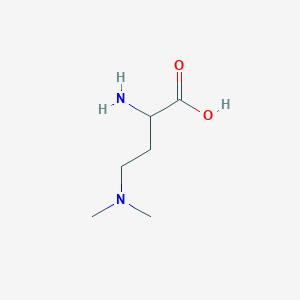

2-Amino-4-(dimethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

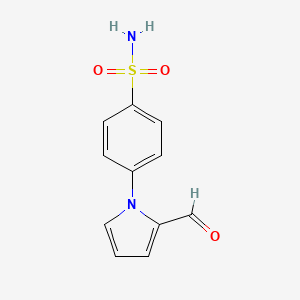

Vue d'ensemble

Description

2-Amino-4-(dimethylamino)butanoic acid, also known as 4-(Dimethylamino)butanoic acid, is a chemical compound with the CAS Number: 3940-52-1 . It has a molecular weight of 146.19 .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)butanoic acid involves γ-Aminobutyric acid (1.00 g, 9.69 mmol) being dissolved in 90% formic acid (2.52 mL) and 37% formaldehyde (1.94 mL) and refluxed for 16 hours . The resulting solution is then cooled, acidified with concentrated HCl, and evaporated to dryness .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-4-(dimethylamino)butanoic acid . The InChI code is 1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10) .Applications De Recherche Scientifique

Carbon Dioxide Capture

Research by Singto et al. (2016) explored the synthesis of new tertiary amines, including 4-(dimethylamino)-2-butanol (DMAB), for enhanced carbon dioxide capture performance. The study revealed that DMAB showed high CO2 absorption and cyclic capacity, fast CO2 absorption and regeneration rates, and maintained low heat of CO2 absorption and regeneration, making it a promising component for post-combustion CO2 capture processes (Singto et al., 2016).

Apoptosis Induction in Cancer Cells

Kemnitzer et al. (2004) identified a compound, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, as a potent apoptosis inducer in human cell lines. The compound, an analogue of 2-Amino-4-(dimethylamino)butanoic acid, was effective in causing nuclear fragmentation, PARP cleavage, cell cycle arrest, and apoptosis in multiple human cell lines, suggesting its potential as an anticancer agent (Kemnitzer et al., 2004).

Molecular Imaging and Blood Clotting

Basuli et al. (2012) researched the synthesis of NST732, a derivative of 2-Amino-4-(dimethylamino)butanoic acid, for application in molecular imaging and blood clotting, particularly for monitoring antiapoptotic drug treatments. This research highlights its utility in positron emission tomography studies for detecting cells undergoing apoptotic cell death (Basuli et al., 2012).

Fluorescent Amino Acid for Protein-Protein Interaction Studies

Loving and Imperiali (2008) developed an unnatural amino acid based on a solvatochromic fluorophore related to 2-Amino-4-(dimethylamino)butanoic acid, for studying protein-protein interactions. This fluorophore's fluorescence quantum yield is highly sensitive to changes in the local solvent environment, offering a powerful tool for studying dynamic protein interactions (Loving & Imperiali, 2008).

T-Butoxycarbonylation of Amines

Guibe-Jampel and Wakselman (1971) explored the reaction of 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride with amino-acid sodium salts in aqueous solution, providing insights into the t-butoxycarbonylation of amines. This research demonstrates the potential of derivatives of 2-Amino-4-(dimethylamino)butanoic acid in organic synthesis (Guibe-Jampel & Wakselman, 1971).

Electrochemiluminescence Detection in Biological Substances

Yin et al. (2005) researched the use of 4-(Dimethylamino)butyric acid (DMBA) labeling combined with gold nanoparticle amplification for electrochemiluminescence detection of biological substances. This study demonstrates the potential of DMBA, a derivative of 2-Amino-4-(dimethylamino)butanoic acid, in enhancing sensitivity for detecting biological substances like bovine serum albumin and immunoglobulin G (Yin et al., 2005).

Mécanisme D'action

Target of Action

It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with peptide or protein targets.

Mode of Action

Given its use in peptide synthesis , it is likely that it forms peptide bonds with other amino acids or alters the structure of existing peptides or proteins.

Biochemical Pathways

Its role in peptide synthesis suggests that it may be involved in protein-related pathways .

Result of Action

Its role in peptide synthesis could imply that it contributes to the formation or modification of peptides or proteins .

Propriétés

IUPAC Name |

2-amino-4-(dimethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQRABGSXSUQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(dimethylamino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)